molecular formula C9H18N2O B1475655 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one CAS No. 1893833-39-0

4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

Cat. No.: B1475655
CAS No.: 1893833-39-0
M. Wt: 170.25 g/mol
InChI Key: JHBYWJKGCRNFQM-UHFFFAOYSA-N
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Description

4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one is a chemical compound with the molecular formula C12H24N2O. It belongs to the 1,4-diazepan-5-one class of seven-membered heterocyclic rings, which are recognized in scientific literature as valuable scaffolds in medicinal chemistry and organic synthesis . Compounds within this structural class have been investigated for a wide spectrum of biological and therapeutic applications, serving as key intermediates in the development of molecules with potential pharmacological activity . As an organic synthesis intermediate, this compound can be utilized to construct more complex molecular architectures for research purposes, including potential applications in drug discovery programs . The specific research value and detailed mechanism of action for this compound are subjects for further investigation, as the available scientific literature primarily discusses other, structurally related 1,4-diazepane derivatives . This product is intended for research and development use in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, as the specific toxicity and hazards have not been fully determined.

Properties

IUPAC Name

4-ethyl-2,2-dimethyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-4-11-7-9(2,3)10-6-5-8(11)12/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBYWJKGCRNFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(NCCC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one is a heterocyclic compound belonging to the diazepane family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a seven-membered ring containing two nitrogen atoms. Its molecular formula is C9H17N2OC_9H_{17}N_2O, and it exhibits a unique configuration that influences its biological activity.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

1. Antimicrobial Activity
Research indicates that compounds within the diazepane family exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains.

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. A study demonstrated that derivatives of diazepanes can modulate inflammatory pathways, suggesting that this compound may possess similar properties .

3. Anticancer Properties
Preliminary findings suggest that this compound may have anticancer activity. In vitro assays revealed cytotoxic effects against certain cancer cell lines, indicating potential for further development as an anticancer agent .

The biological effects of this compound are believed to stem from its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor interactions, leading to altered cellular responses. For example, it has been shown to interact with the human estrogen receptor, which could explain some of its biological effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways
AnticancerCytotoxic effects on cancer cell lines

Case Study: Anticancer Activity

In a specific study involving various derivatives of diazepanes, this compound was tested against human breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated significant cytotoxicity with IC50 values in the micromolar range. Flow cytometry analysis revealed that the compound induced apoptosis in these cell lines, suggesting a mechanism involving p53 activation and caspase pathway engagement .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that derivatives of 1,4-diazepanes exhibit promising antibacterial properties. For instance, compounds similar to 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one have been studied for their effectiveness against various bacterial strains. A study by Sethuvasan et al. highlighted the potential of diazepane derivatives as antibacterial agents, suggesting that modifications in their structure can enhance their efficacy against resistant strains .

Drug Development : The compound's structure allows it to interact with biological targets effectively. Its derivatives have been explored as potential leads in drug development for conditions such as cancer and infectious diseases. For example, a recent study focused on optimizing diazepane compounds for treating human African trypanosomiasis demonstrated significant antiproliferative effects in vitro and in vivo .

Structural and Computational Studies

Crystal Structure Analysis : The crystal structure of this compound has been analyzed using X-ray diffraction techniques. Such studies provide insights into the molecular conformation and interactions within the compound. The chair conformation of the diazepane ring is particularly significant as it influences the compound's reactivity and biological activity .

Computational Docking Studies : Computational methods have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies have shown favorable interactions with proteins involved in disease pathways, indicating its potential as a therapeutic agent .

Case Studies

Study Focus Findings Reference
Antibacterial PropertiesDemonstrated effective inhibition against resistant bacterial strains.
Drug Development for TrypanosomiasisShowed significant reduction in trypanosome load in treated mice models.
Structural AnalysisRevealed chair conformation crucial for biological activity; strong hydrogen bonding interactions noted.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Conformation Key References
4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one 2,2-dimethyl; 4-ethyl C₉H₁₆N₂O 168.24 Not reported
DIAZ1 (t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one) 3,6-dimethyl; 2,7-diphenyl C₂₀H₂₂N₂O 306.41 Chair conformation
DIAZ2 (nitroso derivative of DIAZ1) Additional 1-nitroso group C₂₀H₂₁N₃O₂ 335.41 Boat conformation
4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one 4-(2-dimethylaminoethyl) C₉H₁₉N₃O 185.27 Not reported
1-Benzyl-1,4-diazepan-5-one 1-benzyl C₁₂H₁₆N₂O 204.27 Not reported
6-Methyl-2,7-diphenyl-1,4-diazepan-5-one 6-methyl; 2,7-diphenyl C₁₉H₂₀N₂O 292.38 Not reported

Substituent Impact :

  • Ethyl vs.
  • Aromatic vs. Aliphatic Groups : Diphenyl-substituted derivatives (e.g., DIAZ1) exhibit enhanced π-π stacking and hydrophobic interactions, which are absent in aliphatic-substituted compounds like the target molecule .
  • Nitroso Functionalization: DIAZ2’s nitroso group introduces disorder in crystal structures (e.g., oxygen atom disorder in the nitroso group) and alters hydrogen-bonding patterns compared to non-nitrosated analogues .

Conformational Analysis

The diazepane ring adopts distinct conformations depending on substituents:

  • Chair Conformation : Observed in DIAZ1 due to steric stabilization from 2,7-diphenyl groups .
  • Boat Conformation : Adopted by DIAZ2, likely due to the nitroso group’s electronic effects disrupting planarity .
  • 4-Ethyl-2,2-dimethyl derivative : The ethyl group at position 4 may promote a twisted-chair conformation, though crystallographic data are lacking.

Hydrogen Bonding and Dimer Formation

  • DIAZ1 and DIAZ2 : Both form N–H···O hydrogen-bonded dimers. DIAZ2 additionally exhibits C–H···O interactions due to its nitroso group .
  • 1-Benzyl-1,4-diazepan-5-one : Likely forms similar hydrogen-bonded networks, though specific data are unreported .
  • 4-Ethyl-2,2-dimethyl derivative: The absence of strong hydrogen-bond donors (e.g., –NH) may limit dimer formation, favoring hydrophobic interactions instead.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-ethyl-2,2-dimethyl-1,4-diazepan-5-one typically involves:

  • Formation of the diazepane ring via cyclization reactions.
  • Introduction of ethyl and dimethyl substituents at the 4 and 2,2-positions, respectively.
  • Use of ketone or piperidinone precursors followed by ring expansion or Mannich-type condensations.

The key challenge is efficient ring closure and selective substitution to afford the target diazepan-5-one structure.

Preparation via Mannich Condensation and Ring Expansion

One established approach starts from substituted piperidin-4-ones, which undergo Mannich condensation followed by ring expansion to the diazepane ring:

  • Starting materials: Ethyl methyl ketone, ammonium acetate, and substituted benzaldehydes (for related diazepane derivatives).
  • Reaction: Double Mannich condensation forms piperidin-4-one intermediates.
  • Ring expansion: Conversion of piperidin-4-ones to diazepan-5-ones under controlled conditions (e.g., acid catalysis).
  • Yields: High yields (~89%) reported for related diazepan-5-one derivatives.
  • Purification: Recrystallization from methanol or chromatographic techniques yield pure compounds suitable for structural analysis.

This method is adaptable for introducing alkyl substituents such as ethyl and methyl groups at desired positions by choosing appropriate ketone and aldehyde precursors.

Microwave-Assisted Cyclization Using NaHSO4-SiO2 Catalyst

A more recent and efficient method involves microwave irradiation to promote ring closure:

  • Procedure: 2,6-disubstituted piperidin-4-ones are treated with hydroxylamine hydrochloride and NaHSO4 supported on silica gel under microwave irradiation.
  • Mechanism: The reaction proceeds via oxime intermediates, which cyclize to form 3-alkyl-2,7-diaryl-1,4-diazepan-5-ones.
  • Advantages: Rapid reaction times (minutes), higher yields, and simplified workup.
  • Example conditions: Microwave power ~160 W, reaction time ~2 minutes.
  • Purification: Filtration to remove catalyst, followed by column chromatography using ethyl acetate/petroleum ether mixtures.

Though this method is reported for diaryl-substituted diazepan-5-ones, it can be adapted for alkyl-substituted analogs like 4-ethyl-2,2-dimethyl derivatives by appropriate precursor selection.

Reductive Alkylation and Cyclization Routes

Another synthetic route involves:

  • Linear precursor synthesis: Reductive alkylation of amino acid esters or derivatives to introduce side chains.
  • Cyclization: Formation of the diazepane ring via lactamization mediated by coupling reagents such as diphenylphosphorazidate or uronium salts.
  • Protecting groups: Use of Boc (tert-butoxycarbonyl) and other protecting groups to control reactivity.
  • Flexibility: Allows introduction of various chiral centers and side chains at positions 2 and 5.
  • Yields: Generally good yields with high stereochemical control.
  • Applications: Useful for synthesizing conformationally constrained dipeptidomimetic scaffolds.

This approach is more complex but offers precise control over substitution and stereochemistry, which can be tailored for 4-ethyl-2,2-dimethyl substitution.

Specific Data on this compound

From commercial and research data:

Parameter Data
Molecular formula C9H18N2O
Molecular weight 170.25 g/mol
CAS Number 1893833-39-0
Typical synthesis notes Formation of diazepane ring with ethyl and dimethyl substituents; purification by recrystallization or chromatography
Purification methods Recrystallization from methanol; column chromatography with ethyl acetate/petroleum ether mixtures
Typical yields High yields reported (~83-89%) depending on method and scale

Reaction Conditions and Yields Summary Table

Method Key Reagents/Conditions Reaction Time Yield (%) Notes
Mannich condensation + ring expansion Ethyl methyl ketone, ammonium acetate, aldehydes; acid catalysis Several hours ~89 Suitable for substituted diazepanones
Microwave-assisted cyclization 2,6-disubstituted piperidin-4-one, NH2OH·HCl, NaHSO4-SiO2; microwave 160 W ~2 minutes High Rapid, efficient, cleaner workup
Reductive alkylation + lactamization Boc-protected amino acid esters, coupling reagents (DPPA, HATU) Several hours to days Moderate to high Allows chiral control and side chain variation
Catalytic hydrogenation step Pd(OH)2, H2, MeOH, 45°C, inert atmosphere Overnight 83 Used for deprotection or intermediate steps

Mechanistic Insights and Notes

  • The Mannich condensation forms the piperidinone ring, which is then expanded or modified to the diazepanone.
  • Oxime intermediates are key in microwave-assisted methods, facilitating ring closure under mild conditions.
  • Protecting groups (e.g., Boc) are essential to control amine reactivity during multi-step synthesis.
  • Catalytic hydrogenation is often employed for deprotection or reduction steps in the synthesis sequence.
  • Reaction monitoring is typically done by LC-MS, NMR, and mass spectrometry to ensure purity and correct substitution.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves Schmidt rearrangement from piperidin-4-one precursors under acidic conditions, as reported for structurally similar 1,4-diazepan-5-ones . Key parameters include temperature control (0–10°C for intermediate stabilization) and solvent selection (ether or ethanol-water mixtures for precipitation). Yield optimization requires strict inert atmospheres to prevent oxidation of intermediates. Purity is validated via crystallization and HCl salt formation, followed by filtration and washing with non-polar solvents .

Q. How is the stereochemistry of this compound characterized, and what techniques are critical for confirming its molecular conformation?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated for analogous c-3,t-3-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one derivatives . Complementary techniques include nuclear Overhauser effect (NOE) NMR to assess spatial proximity of substituents and computational modeling (e.g., density functional theory) to validate crystallographic data .

Q. What are the key challenges in isolating this compound from reaction mixtures, and how can separation technologies address them?

  • Methodological Answer : Co-elution of byproducts (e.g., unreacted piperidin-4-ones or hydroxylated derivatives) is common. Membrane separation technologies, such as nanofiltration, or chromatographic methods (HPLC with C18 columns) are effective for purification. Solvent selection (e.g., dichloromethane for polar byproduct removal) and gradient elution protocols improve resolution .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of novel 1,4-diazepan-5-one derivatives, including 4-Ethyl-2,2-dimethyl variants?

  • Methodological Answer : Quantum chemical calculations (e.g., transition state analysis using Gaussian software) predict feasible reaction pathways and intermediates. For example, ICReDD’s workflow combines computed activation energies with experimental feedback to optimize conditions for Schmidt rearrangements, reducing trial-and-error approaches by 40–60% . Machine learning models trained on PubChem datasets further refine substituent compatibility .

Q. What experimental strategies resolve contradictions in reported biological activities of 1,4-diazepan-5-one derivatives?

  • Methodological Answer : Discrepancies often arise from receptor-binding assay variability. A dual approach is recommended:

  • In vitro : Standardize assays using GABAA receptor isoforms (e.g., α1β2γ2 for benzodiazepine-site affinity) and control for metabolic interference (e.g., CYP3A4 inhibition) .
  • In silico : Molecular docking (AutoDock Vina) validates structure-activity relationships (SAR) by comparing binding poses of this compound with known agonists/antagonists .

Q. How do factorial design principles optimize multi-step synthesis of this compound under resource constraints?

  • Methodological Answer : A 2<sup>k</sup> factorial design evaluates critical variables (e.g., temperature, catalyst loading, solvent ratio). For instance, a study on similar diazepines identified catalyst (e.g., p-toluenesulfonic acid) concentration as the dominant factor (p < 0.05) in acylation efficiency . Response surface methodology (RSM) further refines optimal conditions while minimizing reagent waste .

Critical Research Gaps and Recommendations

  • Gap 1 : Limited data on metabolic stability of this compound in hepatic microsomal assays.
    • Recommendation : Conduct LC-MS/MS studies with isotopically labeled analogs to track phase I/II metabolites .
  • Gap 2 : Unclear mechanochemical synthesis pathways for scale-up.
    • Recommendation : Explore solvent-free ball milling with catalytic K2CO3 to improve green chemistry metrics .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one
Reactant of Route 2
4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

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